molecular formula C20H30N2O2 B247134 (3,5-dimethyl-1,4'-bipiperidin-1'-yl)(3-methoxyphenyl)methanone

(3,5-dimethyl-1,4'-bipiperidin-1'-yl)(3-methoxyphenyl)methanone

Cat. No.: B247134
M. Wt: 330.5 g/mol
InChI Key: ACOMVHBPRUSGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine is a complex organic compound with a unique structure that includes a bipiperidine core substituted with dimethyl and methoxybenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Dimethyl-1-(3-methoxybenzoyl)-4,1’-bipiperidine is unique due to its specific substitution pattern and the presence of both dimethyl and methoxybenzoyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H30N2O2/c1-15-11-16(2)14-22(13-15)18-7-9-21(10-8-18)20(23)17-5-4-6-19(12-17)24-3/h4-6,12,15-16,18H,7-11,13-14H2,1-3H3

InChI Key

ACOMVHBPRUSGRJ-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

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